molecular formula C19H16ClNO2 B5694921 N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide

N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide

Cat. No. B5694921
M. Wt: 325.8 g/mol
InChI Key: BDWANLZIDSLMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide, also known as GW6471, is a synthetic compound that has been developed as a potent and selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and energy homeostasis. GW6471 has been extensively studied for its ability to modulate PPARα activity and its potential therapeutic applications in various diseases.

Mechanism of Action

N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide acts as a selective antagonist of PPARα, binding to the receptor and preventing its activation by endogenous ligands. PPARα regulates the expression of genes involved in lipid metabolism, inflammation, and energy homeostasis, and its activation has been shown to have beneficial effects in various disease models. By blocking PPARα activation, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide can modulate these pathways and potentially improve disease outcomes.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to have several biochemical and physiological effects, including improved lipid profiles, reduced inflammation, and anti-tumor effects. In animal models of metabolic disorders, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to reduce circulating triglycerides and cholesterol levels, improve insulin sensitivity, and reduce inflammation. In cancer cell lines, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to inhibit cell proliferation and induce apoptosis, potentially leading to tumor regression.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has several advantages for lab experiments, including its high potency and selectivity for PPARα, making it a useful tool for studying PPARα signaling pathways. However, one limitation of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of PPARα activity in vivo. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to have off-target effects on other nuclear receptors, which can complicate its interpretation in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide and its potential therapeutic applications. One area of interest is its potential use in the treatment of metabolic disorders, such as dyslipidemia and type 2 diabetes. In addition, there is growing interest in the role of PPARα in cancer biology, and N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide may have potential as a cancer therapy. Further studies are needed to fully understand the mechanisms of action of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide involves several steps, starting from commercially available starting materials. The first step involves the condensation of 2-methoxy-5-methylbenzoic acid with 4-chloroaniline to form the corresponding amide. This is followed by a Friedel-Crafts acylation reaction with naphthalene to produce the final product, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide. The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been optimized to achieve high yields and purity, making it suitable for further research and development.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. PPARα plays a crucial role in regulating lipid metabolism, and N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to modulate PPARα activity, leading to improved lipid profiles and reduced inflammation. In addition, N-(4-chloro-2-methoxy-5-methylphenyl)-1-naphthamide has been shown to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-12-10-17(18(23-2)11-16(12)20)21-19(22)15-9-5-7-13-6-3-4-8-14(13)15/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWANLZIDSLMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)naphthalene-1-carboxamide

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